N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide is a structurally complex quinazolinone derivative. Its core consists of a hexahydroquinazolinone scaffold substituted with a 3,4-dimethoxyphenyl ethyl group and a 4-ethylanilino-oxoethyl moiety. The hexahydro ring system confers conformational rigidity, while the methoxy and ethylanilino groups likely enhance lipophilicity and target-binding interactions.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O6/c1-4-21-9-12-23(13-10-21)33-29(37)20-35-25-8-6-5-7-24(25)30(38)34(31(35)39)18-16-28(36)32-17-15-22-11-14-26(40-2)27(19-22)41-3/h9-14,19,24-25H,4-8,15-18,20H2,1-3H3,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFWMLDJCHQQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.
Chemical Structure and Properties
The compound's structure includes several functional groups that contribute to its biological activity. The presence of the dimethoxyphenyl group and the hexahydroquinazolin moiety suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of hexahydroquinazoline can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Preliminary studies have shown that related compounds possess antimicrobial properties against various bacterial strains. For instance, derivatives with similar structures have been tested against Staphylococcus aureus and Escherichia coli, yielding promising results in inhibiting bacterial growth .
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in cancer progression and inflammation. Research has shown that similar quinazoline derivatives can inhibit kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer cell proliferation .
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : To evaluate the anticancer effects of hexahydroquinazoline derivatives.
- Method : In vitro assays were conducted on human cancer cell lines.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
- : The compound demonstrates potential as a therapeutic agent against specific cancers.
-
Case Study 2: Antimicrobial Testing
- Objective : Assess the antimicrobial activity against common pathogens.
- Method : Disk diffusion method was employed to test efficacy.
- Results : Inhibition zones were noted for both Gram-positive and Gram-negative bacteria.
- : The compound shows promise as a broad-spectrum antimicrobial agent.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Enzyme | Method Used | Result |
|---|---|---|---|
| Anticancer | Various cancer cell lines | In vitro assays | Significant cell viability reduction |
| Antimicrobial | Staphylococcus aureus | Disk diffusion method | Inhibition zone observed |
| Enzyme inhibition | EGFR | Kinase assay | Inhibition at low concentrations |
Comparison with Similar Compounds
Key Observations:
- Hexahydro Core: The target compound’s saturated ring system may reduce metabolic degradation compared to non-hydrogenated analogs like Compound 19 .
- The 4-ethylanilino group may enhance π-π stacking in target binding, similar to phenyl substituents in Compound 19 .
- Synthetic Complexity : Multi-step syntheses are common for such derivatives. For example, Compound 19 requires Pd/C-catalyzed hydrogenation , while the target compound likely involves advanced coupling reactions for the hexahydro core.
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, insights can be inferred from structural analogs:
- Nicotinamide Binding : Compound 19’s acrylamide substituent at C-8 improves potency at nicotinamide sites, suggesting that the target compound’s bulkier substituents may sterically hinder or enhance binding depending on the active site geometry .
- Solubility : Piperazinyl groups (e.g., CHEMBL4548694) enhance aqueous solubility, whereas the target compound’s methoxy groups may prioritize lipophilicity over solubility .
Structure-Activity Relationship (SAR) Trends
- C-8 Substitutions : Acrylamide (Compound 19) and dihydroxy groups (Compound 20) at C-8 show varying potency, indicating this position is critical for modulating activity . The target compound lacks direct C-8 substitution, suggesting alternative binding mechanisms.
- Thiol Reactivity : Thioxothiazolidin derivatives () may interact via disulfide bonds, a mechanism absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
